molecular formula C7H5F2NO2 B1532918 1,5-Difluoro-2-methyl-3-nitrobenzene CAS No. 1188412-98-7

1,5-Difluoro-2-methyl-3-nitrobenzene

Cat. No.: B1532918
CAS No.: 1188412-98-7
M. Wt: 173.12 g/mol
InChI Key: FLVCMMRPNZCHPC-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to a benzene ring

Scientific Research Applications

1,5-Difluoro-2-methyl-3-nitrobenzene has several applications in scientific research:

Preparation Methods

1,5-Difluoro-2-methyl-3-nitrobenzene can be synthesized through several methods:

Industrial production methods often involve large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,5-Difluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Reducing Agents: Iron, hydrochloric acid, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate.

Major products formed from these reactions include 1,5-difluoro-2-methyl-3-aminobenzene and 1,5-difluoro-2-carboxy-3-nitrobenzene.

Mechanism of Action

The mechanism of action of 1,5-difluoro-2-methyl-3-nitrobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1,5-Difluoro-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1,5-difluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVCMMRPNZCHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-difluorotoluene (25.0 g, 195.3 mmol) in conc. H2SO4 (60 mL) was added fuming HNO3 (30 mL) drop wise at the rate that temperature was maintained between 40-50° C. over a period of 1.5 h. The reaction mixture was stirred at 40° C. for an additional 1 h. The reaction mixture was poured into ice-cold water (500 mL) and the solid precipitated was filtered and washed with water (2×50 mL). The solid residue was dissolved in EtOAc (200 mL), washed with aq. NaHCO3 (2×200 mL). The organic layer was dried over Na2SO4, filtered and evaporated in vacuo to afford 1,5-difluoro-2-methyl-3-nitrobenzene (21.0 g, 62%) as a light brown liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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